The Definitive Guide to the Structural Elucidation of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2)
The Definitive Guide to the Structural Elucidation of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2)
This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretative strategies required for the complete structural elucidation of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a foundational understanding of the logic that underpins the characterization of complex small molecules.
Introduction
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid is a substituted pyridine derivative with a molecular formula of C₁₄H₁₇ClN₂O₄ and a molecular weight of 312.75 g/mol .[1][2] Its structure incorporates several key functional groups: a carboxylic acid, an ester, a tertiary amine within a piperidine ring, and a chlorinated pyridine core. The precise arrangement of these components is critical to its chemical properties and potential biological activity. This guide will walk through a systematic approach to piecing together the molecular puzzle, utilizing a suite of modern analytical techniques.
The elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. It is a process that relies not on a single piece of evidence, but on the convergence of data from multiple orthogonal techniques. Each method provides a unique perspective on the molecule's architecture, and only through their synthesis can a definitive structure be assigned with confidence. This guide will detail the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in this process, culminating in the unambiguous confirmation of the structure of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid.
Chapter 1: The Foundational Blueprint - Mass Spectrometry
Mass spectrometry is the initial and indispensable tool in structural analysis, providing the molecular weight and elemental composition of a compound.[3] For an unknown sample, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which in turn allows for the determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.[4]
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
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Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.
Data Interpretation and Rationale
The HRMS analysis of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid would be expected to yield a prominent ion in positive ion mode at an m/z corresponding to the protonated molecule, [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ |
| Exact Mass | 312.0877 |
| [M+H]⁺ (monoisotopic) | 313.0955 |
The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak. A characteristic A+2 peak with an intensity approximately one-third of the A peak (the monoisotopic peak) is a definitive marker for the presence of a single chlorine atom.
Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to reveal key structural motifs.
Chapter 2: Unveiling Functional Groups - Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint.[6]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: The FTIR spectrometer passes a beam of infrared light through the sample and measures the amount of light that is absorbed at each wavelength.
Data Interpretation and Rationale
The FTIR spectrum of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid would be expected to show characteristic absorption bands for its constituent functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-2500 (broad) | Carboxylic Acid | O-H stretch |
| ~1735 | Ester | C=O stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1600, ~1570 | Aromatic Ring (Pyridine) | C=C and C=N stretching |
| ~1250 | Ester | C-O stretch |
| Below 800 | C-Cl stretch |
The broad absorption in the high-frequency region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The two distinct carbonyl peaks around 1735 cm⁻¹ and 1700 cm⁻¹ are indicative of the ester and carboxylic acid functionalities, respectively. The presence of peaks in the 1600-1570 cm⁻¹ region confirms the aromatic nature of the pyridine ring.
Chapter 3: The Complete Picture - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H on Pyridine Ring |
| ~8.0 | d | 1H | H on Pyridine Ring |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.8 | m | 2H | Piperidine CH₂ adjacent to N |
| ~2.9 | m | 2H | Piperidine CH₂ adjacent to N |
| ~2.5 | m | 1H | Piperidine CH |
| ~1.9 | m | 2H | Piperidine CH₂ |
| ~1.7 | m | 2H | Piperidine CH₂ |
| ~1.2 | t | 3H | -OCH₂CH₃ |
The two doublets in the aromatic region (~8.6 and ~8.0 ppm) are characteristic of the two protons on the substituted pyridine ring. The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are indicative of an ethyl group. The remaining signals in the aliphatic region correspond to the protons of the piperidine ring.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Ester C=O |
| ~166 | Carboxylic Acid C=O |
| ~158 | Pyridine C-N |
| ~150 | Pyridine C-Cl |
| ~145 | Pyridine CH |
| ~138 | Pyridine C-COOH |
| ~120 | Pyridine CH |
| ~61 | -OCH₂CH₃ |
| ~50 | Piperidine CH₂ adjacent to N |
| ~43 | Piperidine CH |
| ~30 | Piperidine CH₂ |
| ~14 | -OCH₂CH₃ |
2D NMR for Connectivity
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within spin systems. For example, the correlation between the quartet at ~4.1 ppm and the triplet at ~1.2 ppm would confirm the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For instance, a correlation between the pyridine proton at ~8.6 ppm and the carboxylic acid carbonyl carbon at ~166 ppm would establish their relative positions.
The following diagram illustrates the workflow for integrating the data from these various NMR experiments.
Caption: NMR Data Integration Workflow.
Chapter 4: Absolute Structure Confirmation - X-ray Crystallography
While the combination of MS and NMR spectroscopy provides a robust constitutional assignment, single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if chiral.[8]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: A high-quality single crystal of the compound is grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
A successful X-ray crystallographic analysis would provide an unambiguous confirmation of the connectivity and stereochemistry of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid, leaving no doubt as to its true structure.
Conclusion
The structural elucidation of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial molecular formula, FTIR spectroscopy identifies the key functional groups, and a comprehensive suite of NMR experiments reveals the detailed connectivity of the carbon-hydrogen framework. Finally, X-ray crystallography can offer the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for any downstream applications in research and development.
References
- [Link to a relevant general organic chemistry textbook or spectroscopy resource]
- [Link to a relevant mass spectrometry journal or d
- [Link to a relevant NMR spectroscopy journal or d
- [Link to a relevant IR spectroscopy journal or d
- [Link to a relevant X-ray crystallography journal or d
- [Link to PubChem or another chemical d
- [Link to a supplier's technical d
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer. Retrieved January 19, 2026, from [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
- [Link to a general analytical chemistry textbook]
- [Link to a review article on structure elucid
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Retrieved January 19, 2026, from [Link]
- [Link to a resource on 2D NMR techniques]
-
What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved January 19, 2026, from [Link]
- [Link to a resource on HRMS]
- [Link to a resource on FTIR-
- [Link to a resource on NMR solvents]
- [Link to a resource on COSY spectroscopy]
- [Link to a resource on HSQC spectroscopy]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). PubMed. Retrieved January 19, 2026, from [Link]
- [Link to a resource on HMBC spectroscopy]
- [Link to a resource on single-crystal X-ray crystallography]
- [Link to a general guide on scientific writing and reporting]
- [Link to a relevant safety d
- [Link to a regulatory guidance document on chemical characteriz
- [Link to a scientific article detailing the structure elucid
- [Link to a resource on computational chemistry for structure prediction]
- [Link to an online spectral d
- [Link to a professional organiz
- [Link to a relevant patent mentioning the compound if applicable]
Sources
- 1. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-6-(4-(ethoxycarbonyl)-1-piperidinyl)-3-pyridinecarboxylic acid | C14H17ClN2O4 | CID 36995464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
